molecular formula C8H10ClN3S B3217270 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride CAS No. 1177314-67-8

2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride

Cat. No.: B3217270
CAS No.: 1177314-67-8
M. Wt: 215.7 g/mol
InChI Key: RFULQEOTEDORJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride is an organic compound belonging to the class of alpha amino acids and derivatives. It is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), forming a unique thieno[2,3-c]pyridine structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride typically involves a one-pot condensation reaction. This reaction includes the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol. The reaction is carried out under short reaction times and yields excellent results .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot condensation method mentioned above can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride is unique due to its specific thieno[2,3-c]pyridine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;/h11H,1-2,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFULQEOTEDORJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride
Reactant of Route 2
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride
Reactant of Route 3
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride
Reactant of Route 4
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride
Reactant of Route 5
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride
Reactant of Route 6
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.